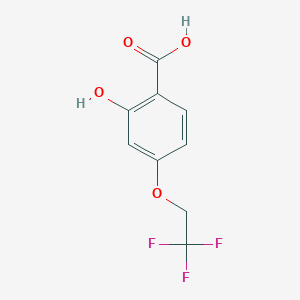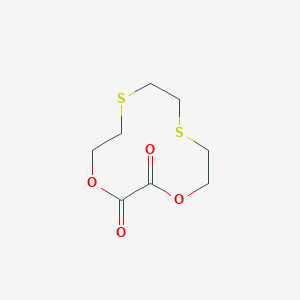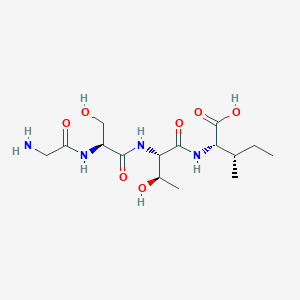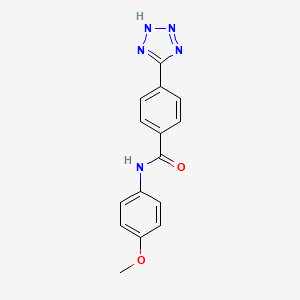stannane CAS No. 663957-11-7](/img/structure/B12542085.png)
[3-(Benzyloxy)phenyl](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)phenylstannane: is an organotin compound that features a benzyloxy group attached to a phenyl ring, which is further bonded to a trimethylstannane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)phenylstannane typically involves the reaction of 3-(benzyloxy)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 3-(Benzyloxy)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Benzyloxy)phenylstannane can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, where the trimethylstannane group can be replaced by other functional groups. This is often achieved using reagents like halogens or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) or organolithium reagents in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 3-(Benzyloxy)phenylstannane can be used as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the area of organotin-based drugs.
Biological Studies: It can be used in studies to understand the interaction of organotin compounds with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Electronics: It may find applications in the production of electronic components due to its conductive properties.
Mecanismo De Acción
The mechanism by which 3-(Benzyloxy)phenylstannane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannane group can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing structures. The benzyloxy group can also undergo reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Phenyltrimethylstannane: Similar in structure but lacks the benzyloxy group.
Benzyloxyphenylsilane: Contains a silicon atom instead of tin.
Trimethylphenylsilane: Similar structure but with a silicon atom and no benzyloxy group.
Uniqueness:
Reactivity: The presence of both the benzyloxy group and the trimethylstannane moiety gives 3-(Benzyloxy)phenylstannane unique reactivity compared to its analogs.
Applications: Its dual functionality makes it versatile in various applications, from catalysis to materials science.
This comprehensive overview highlights the significance of 3-(Benzyloxy)phenylstannane in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Propiedades
Número CAS |
663957-11-7 |
|---|---|
Fórmula molecular |
C16H20OSn |
Peso molecular |
347.0 g/mol |
Nombre IUPAC |
trimethyl-(3-phenylmethoxyphenyl)stannane |
InChI |
InChI=1S/C13H11O.3CH3.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;;;/h1-5,7-10H,11H2;3*1H3; |
Clave InChI |
XXDNQAJVEVCMAB-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)



![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)


![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
